2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13BrO4 It is characterized by the presence of bromine, formyl, and methoxy groups attached to a phenyl ring, which is further esterified with 4-methoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-formyl-6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by esterification with 4-methoxybenzoic acid under acidic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and electronic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenyl isocyanate
- 2-Bromo-4-cyano-6-methoxyphenyl acetate
- 2-Bromo-4-formyl-6-methoxyphenyl acetate
Uniqueness
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVDRXODDDGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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